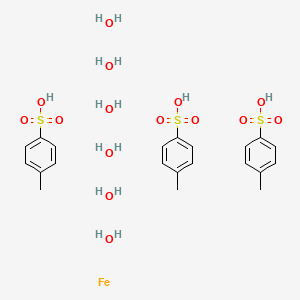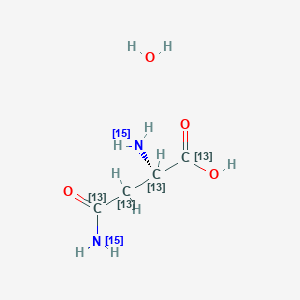
2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy methyl sulfate, free radical
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy methyl sulfate, free radical is a chemical compound with the molecular formula C10H22N2O5S and a molecular weight of 282.36 g/mol . This compound is known for its unique structure, which includes a free radical, making it highly reactive and useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy methyl sulfate, free radical typically involves the reaction of imidazolinium salts with methyl sulfate under controlled conditions . The reaction is carried out at a temperature range of 163-165°C, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy methyl sulfate, free radical undergoes various types of chemical reactions, including:
Reduction: It can also undergo reduction reactions, where the free radical is neutralized.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazolinium derivatives, while reduction reactions produce neutral imidazolinium compounds .
Scientific Research Applications
2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy methyl sulfate, free radical has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy methyl sulfate, free radical involves its ability to generate and stabilize free radicals. These radicals can interact with various molecular targets, including DNA, proteins, and lipids, leading to a range of biological effects . The compound’s reactivity is primarily due to the presence of the free radical, which can participate in various redox reactions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy chloride
- 2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy bromide
- 2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy iodide
Uniqueness
Compared to these similar compounds, 2,2,3,4,5,5-Hexamethyl-3-imidazolinium-1-yloxy methyl sulfate, free radical is unique due to its specific sulfate group, which imparts distinct chemical properties and reactivity . This uniqueness makes it particularly valuable in applications requiring precise control over radical generation and stability .
Properties
Molecular Formula |
C10H21N2O5S |
|---|---|
Molecular Weight |
281.35 g/mol |
InChI |
InChI=1S/C9H18N2O.CH4O4S/c1-7-8(2,3)11(12)9(4,5)10(7)6;1-5-6(2,3)4/h1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
IZWQXWPYBVLTDN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C(N(C1(C)C)[O])(C)C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)

![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)

![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)




